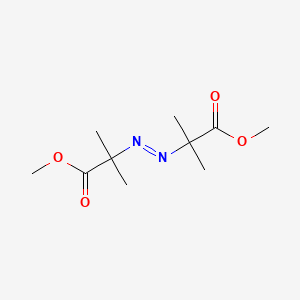![molecular formula C13H21N2O+ B1205291 2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium CAS No. 21236-55-5](/img/structure/B1205291.png)
2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium
Overview
Description
2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium is a chemical compound with the molecular formula C13H21N2O. This compound is known for its unique structure, which includes a central carbon atom bonded to a carbonyl group and an amino group, further attached to a substituted phenyl ring with two methyl groups at positions 2 and 6. The nitrogen atom in the amino group is bonded to three methyl groups, making it a trimethylamino group. This structure suggests potential amphiphilic properties, where the trimethylamino group is hydrophilic and the aromatic ring with methyl groups is hydrophobic.
Preparation Methods
The synthesis of 2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylaniline with trimethylamine and an appropriate carbonyl compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylamino group can undergo substitution reactions with alkylating agents to form more substituted quaternary ammonium compounds.
Scientific Research Applications
2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound exhibits potential antimicrobial activity against certain bacteria and fungi, making it a subject of interest in microbiological studies.
Medicine: Research suggests its potential use in drug synthesis and as a therapeutic agent, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The specific mechanism of action of 2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium is not well-documented. based on its structure, it is believed to interact with molecular targets through its amphiphilic properties. The hydrophilic trimethylamino group may facilitate interactions with aqueous environments, while the hydrophobic aromatic ring can interact with lipid membranes or hydrophobic pockets in proteins .
Comparison with Similar Compounds
2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium can be compared with other similar compounds such as:
2-[(2,6-Dimethylphenyl)amino]benzoic acid: Known for its anti-inflammatory properties and used in the treatment of various conditions.
2,6-Dimethylanilino(oxo)acetic acid: Used in organic synthesis and as a reagent in various chemical reactions.
N-(2,6-Dimethylphenyl)acetamide: Commonly used as an analgesic and antipyretic agent .
These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5/h6-8H,9H2,1-5H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUXPWDVDMSTKR-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943654 | |
| Record name | 2-[(2,6-Dimethylphenyl)imino]-2-hydroxy-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21236-55-5 | |
| Record name | QX-222 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2,6-Dimethylphenyl)imino]-2-hydroxy-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)



